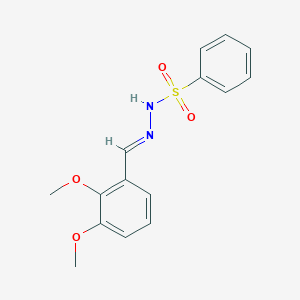![molecular formula C14H17N3O2S B3861012 N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3861012.png)
N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide
説明
MOCA is a synthetic compound that belongs to the acrylamide family. It was first synthesized in the 1970s and has since gained significant attention due to its unique properties. MOCA is a potent inhibitor of a wide range of enzymes, including proteases, kinases, and phosphatases. This makes it a valuable tool for studying the role of these enzymes in various biological processes.
作用機序
MOCA acts as a competitive inhibitor of enzymes by binding to the active site of the enzyme. This prevents the substrate from binding and inhibits enzyme activity. MOCA has been shown to be a potent inhibitor of a wide range of enzymes, including serine proteases, cysteine proteases, tyrosine kinases, and protein phosphatases.
Biochemical and physiological effects:
MOCA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune cell function. MOCA has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of MOCA is its broad specificity for a wide range of enzymes. This makes it a valuable tool for studying the role of enzymes in various biological processes. However, MOCA has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its inhibitory effects can be reversible, making it difficult to study enzyme kinetics.
将来の方向性
There are many potential future directions for MOCA research. One area of interest is the development of MOCA-based therapies for cancer and other diseases. MOCA has also been shown to have potential as a tool for studying protein-protein interactions and for identifying new drug targets. Additionally, there is ongoing research into the development of new MOCA analogs with improved specificity and potency.
In conclusion, MOCA is a valuable tool for studying enzyme activity and function in scientific research. Its broad specificity for a wide range of enzymes makes it a versatile tool for investigating the role of enzymes in various biological processes. While MOCA has some limitations in lab experiments, its potential for future research is vast.
科学的研究の応用
MOCA has been widely used in scientific research as a tool for studying enzyme activity and function. It has been used to investigate the role of proteases in cancer, kinases in cell signaling, and phosphatases in metabolic disorders. MOCA is also used as a substrate for enzyme assays, allowing for the quantification of enzyme activity.
特性
IUPAC Name |
(E)-N-(morpholin-4-ylcarbamothioyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(7-6-12-4-2-1-3-5-12)15-14(20)16-17-8-10-19-11-9-17/h1-7H,8-11H2,(H2,15,16,18,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSEZMSJKPNCE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


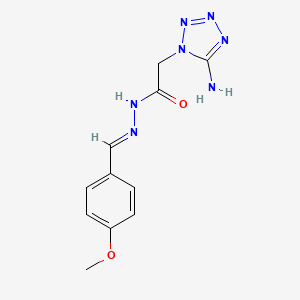
![2-[1-cyclopentyl-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3860943.png)
![2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3860947.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3860958.png)


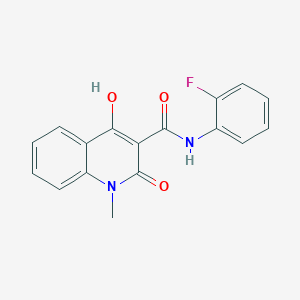
![ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B3860974.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B3860979.png)
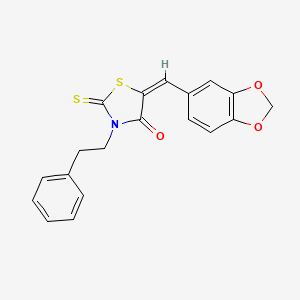
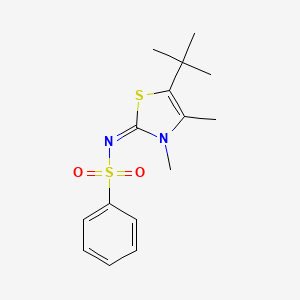
![N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)
